N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)-3-sulfamoylpyrrolidine-1-carboxamide
Description
N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)-3-sulfamoylpyrrolidine-1-carboxamide is a complex organic compound characterized by the presence of a thiadiazole ring, a sulfamoyl group, and a pyrrolidine ring
Properties
IUPAC Name |
N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)-3-sulfamoylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O3S3/c1-17-7-10-6(18-12-7)11-8(14)13-3-2-5(4-13)19(9,15)16/h5H,2-4H2,1H3,(H2,9,15,16)(H,10,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWXGWQEXXHWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=N1)NC(=O)N2CCC(C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)-3-sulfamoylpyrrolidine-1-carboxamide typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The introduction of the methylsulfanyl group is usually done via nucleophilic substitution reactions. The final step involves the coupling of the thiadiazole derivative with a pyrrolidine carboxamide under conditions that promote the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)-3-sulfamoylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may require bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group typically yields sulfoxides or sulfones, while reduction of the thiadiazole ring can produce various reduced derivatives.
Scientific Research Applications
N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)-3-sulfamoylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in enzymatic inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazole derivatives have shown efficacy.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)-3-sulfamoylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfamoyl group can enhance the compound’s binding affinity, while the pyrrolidine ring may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-phenylacetamide
- 2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
- 2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Uniqueness
N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)-3-sulfamoylpyrrolidine-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the sulfamoyl group and the pyrrolidine ring distinguishes it from other thiadiazole derivatives, potentially enhancing its efficacy and stability in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
